molecular formula C11H11NO2 B8779299 2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde

2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde

Cat. No.: B8779299
M. Wt: 189.21 g/mol
InChI Key: GGFSAWXHXJBMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde is a heterocyclic compound that features a fused pyran and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde can be achieved through a multicomponent reaction involving 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile. This reaction can be carried out using microwave heating or solar thermal energy in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate . The products are obtained in high yields within a short reaction time.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and materials .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde

InChI

InChI=1S/C11H11NO2/c1-11(2)6-5-9-10(14-11)4-3-8(7-13)12-9/h3-7H,1-2H3

InChI Key

GGFSAWXHXJBMLF-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=N2)C=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 23 (200 mg, 0.83 mmol) in anhydrous THF (5 mL) at −78° C. was added BuLi (2.5M, 0.35 mL) and stirred for 35 minutes, then DMF (0.08 mL, 0.1 mmol) was added dropwise. The reaction was stirred at −78° C. for 30 additional minutes. Water (3 mL) was added to quench the reaction and was extracted with EtOAc. The organic layer was washed with water, brine, dried over MgSO4 and concentrated under reduced pressure. The crude product was purified by flash column chromatography; 20:1 Hx/EtOAc. To give the product as a yellowish solid (23% yield). 1H NMR δ 1.53 (s, 6H), 6.01 (d 1H, J=10.4), 6.58 (d, 1H, J=10.4), 7.13 (d, 1H, J=8.4), 7.77 (d, 1H, J=8.4), 9.93 ppm (s, 1H). 13C NMR δ 28.8, 78.7, 123.0, 123.3, 123.4, 136.3, 145.8, 153.7, 191.9 ppm
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.35 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
23%

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